2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
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Overview
Description
2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a 2,3-dimethoxy group and a chromeno[4,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromeno[4,3-b]pyridine core, followed by the introduction of the benzamide moiety. Key steps may include:
Formation of the Chromeno[4,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Benzamide Moiety: The chromeno[4,3-b]pyridine intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its potential interactions with biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Lacks the chromeno[4,3-b]pyridine moiety, resulting in different chemical and biological properties.
Chromeno[4,3-b]pyridine derivatives: These compounds share the chromeno[4,3-b]pyridine core but differ in other substituents, leading to variations in activity and applications.
Uniqueness
2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is unique due to the combination of its benzamide and chromeno[4,3-b]pyridine moieties, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-12-11-17(24-21(25)14-8-6-10-16(27-2)20(14)28-3)23-19-13-7-4-5-9-15(13)29-22(26)18(12)19/h4-11H,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTJRNMMCKLTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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